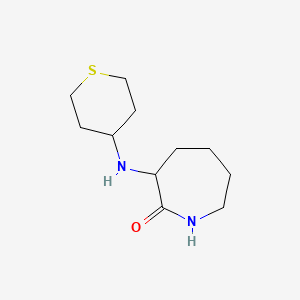
N-(pyridin-3-ylmethyl)quinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-3-ylmethyl)quinolin-3-amine is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PQAM and has been the subject of numerous studies in recent years. PQAM is a heterocyclic compound that contains both a pyridine and a quinoline ring in its structure. In
科学研究应用
PQAM has been found to have various applications in scientific research. One of the most significant applications of PQAM is its use as a fluorescent probe. PQAM has been shown to have high fluorescence intensity, making it an excellent tool for imaging and detecting biological molecules. PQAM has also been used in the development of biosensors for the detection of various analytes, including glucose and hydrogen peroxide.
作用机制
The mechanism of action of PQAM is not fully understood. However, studies have suggested that PQAM interacts with specific biomolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. This interaction leads to a change in the fluorescence intensity of PQAM, which can be used to detect the presence of these biomolecules.
Biochemical and Physiological Effects:
PQAM has been shown to have minimal toxicity in vitro and in vivo, making it a safe tool for biological research. Studies have also suggested that PQAM may have antioxidant properties, which could have potential therapeutic applications in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the significant advantages of PQAM is its high fluorescence intensity, which makes it an excellent tool for imaging and detecting biological molecules. PQAM is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one limitation of PQAM is its sensitivity to pH and solvent polarity, which can affect its fluorescence intensity.
未来方向
There are numerous future directions for the use of PQAM in scientific research. One potential application is the development of PQAM-based biosensors for the detection of various analytes, including biomolecules and environmental pollutants. Another potential direction is the use of PQAM in the development of targeted drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of PQAM and its potential therapeutic applications.
Conclusion:
In conclusion, PQAM is a heterocyclic compound that has numerous potential applications in scientific research. Its high fluorescence intensity makes it an excellent tool for imaging and detecting biological molecules, and its minimal toxicity makes it safe for use in vitro and in vivo. While there are limitations to its use, the future directions for PQAM research are promising, and further studies are needed to fully explore its potential applications.
合成方法
The synthesis of PQAM involves the reaction of 2-aminobenzylamine with 3-formylpyridine. The reaction is catalyzed by a base, such as sodium hydride, and is carried out in a solvent, such as ethanol. The resulting product is then purified using column chromatography to obtain pure PQAM.
属性
IUPAC Name |
N-(pyridin-3-ylmethyl)quinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-2-6-15-13(5-1)8-14(11-18-15)17-10-12-4-3-7-16-9-12/h1-9,11,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDAYVASSNTPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)quinolin-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)
![3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one](/img/structure/B7557333.png)
![N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine](/img/structure/B7557343.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7557346.png)
![N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7557347.png)

![5-[(2-Chloroacetyl)amino]-2-fluorobenzamide](/img/structure/B7557354.png)
![N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7557361.png)
![1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7557368.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine](/img/structure/B7557382.png)

![N-[(2,6-difluorophenyl)methyl]quinolin-3-amine](/img/structure/B7557398.png)
![2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557410.png)